molecular formula C18H18N2O5S B2448201 3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1448037-10-2

3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2448201
CAS No.: 1448037-10-2
M. Wt: 374.41
InChI Key: VPBFWWIWROPXSX-UHFFFAOYSA-N
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Description

3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

The synthesis of 3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole core, followed by the introduction of the sulfonyl group and the morpholino moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

For industrial production, the process may be scaled up using continuous flow reactors and optimized reaction conditions to achieve efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques can further enhance the production process, ensuring consistent quality and performance of the final product.

Chemical Reactions Analysis

3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonyl or morpholino groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The sulfonyl group and morpholino moiety can further enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy.

Comparison with Similar Compounds

3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one can be compared with other benzoxazole derivatives, such as:

    2-(benzo[d]oxazol-2-yl)aniline: This compound has a similar benzoxazole core but lacks the sulfonyl and morpholino groups, resulting in different chemical properties and applications.

    2-(3-aminophenyl)benzo[d]oxazol-5-amine:

Properties

IUPAC Name

3-methyl-5-(2-phenylmorpholin-4-yl)sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-19-15-11-14(7-8-16(15)25-18(19)21)26(22,23)20-9-10-24-17(12-20)13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBFWWIWROPXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCOC(C3)C4=CC=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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